molecular formula C21H26ClN3O3 B10975707 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B10975707
M. Wt: 403.9 g/mol
InChI Key: PDEULMHTGYIASV-UHFFFAOYSA-N
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Description

2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetamide moiety attached to a 2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.

    Attachment of the Acetamide Moiety: The resulting compound is then reacted with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with GABA receptors, potentially leading to inhibitory effects on neurotransmission. The chlorobenzyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-CHLOROBENZYL)-2-PIPERAZINONE: Similar structure but lacks the acetamide and dimethoxyphenyl groups.

    2- (4-Benzyl-1-piperazinyl)-1-phenylethanone: Similar piperazine core but different substituents.

Uniqueness

2-[4-(2-CHLOROBENZYL)PIPERAZINO]-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to the combination of its substituents, which may confer specific pharmacological properties not seen in similar compounds. The presence of the 2,5-dimethoxyphenyl group may enhance its interaction with certain biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C21H26ClN3O3/c1-27-17-7-8-20(28-2)19(13-17)23-21(26)15-25-11-9-24(10-12-25)14-16-5-3-4-6-18(16)22/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,26)

InChI Key

PDEULMHTGYIASV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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